molecular formula C15H13NO B6335875 2-Benzyl-5-(2-furyl)-1H-pyrrole CAS No. 1422518-41-9

2-Benzyl-5-(2-furyl)-1H-pyrrole

Cat. No. B6335875
CAS RN: 1422518-41-9
M. Wt: 223.27 g/mol
InChI Key: JUOSRNQVNAWROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-(2-furyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. It is a heterocyclic compound with a five-membered ring structure containing one nitrogen atom and four carbon atoms. It is a colorless liquid with a molecular weight of 162.2 g/mol and a molar mass of 162.2 g/mol. This compound is a versatile compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-Benzyl-5-(2-furyl)-1H-pyrrole has a wide range of scientific research applications. It is used as a starting material for the synthesis of a variety of heterocyclic compounds. It is also used as a reagent in organic synthesis for the preparation of compounds such as this compound-3-carboxylic acid and this compound-3-carboxylic acid esters. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of other biologically active compounds.

Mechanism of Action

2-Benzyl-5-(2-furyl)-1H-pyrrole has a wide range of biological activities. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are involved in inflammation. In addition, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is involved in skin pigmentation.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are involved in inflammation. In addition, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is involved in skin pigmentation.

Advantages and Limitations for Lab Experiments

2-Benzyl-5-(2-furyl)-1H-pyrrole is a versatile compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a relatively inexpensive and readily available reagent, making it an attractive choice for lab experiments. However, it is also a highly reactive compound, and as such, it must be handled with care. It should be stored in a cool, dry place and handled with gloves to avoid skin contact.

Future Directions

There are a number of potential future directions for research involving 2-Benzyl-5-(2-furyl)-1H-pyrrole. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be conducted into the synthesis of derivatives of this compound, such as esters and amides. Finally, research could be conducted into the use of this compound in the synthesis of polymers and other materials.

Synthesis Methods

2-Benzyl-5-(2-furyl)-1H-pyrrole can be synthesized using a variety of methods. One method involves the reaction of benzyl bromide and 2-furylmagnesium bromide in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces this compound as the major product along with some minor by-products. Another method involves the reaction of benzyl bromide and 2-furylmagnesium chloride in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces this compound as the major product along with some minor by-products.

properties

IUPAC Name

2-benzyl-5-(furan-2-yl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-13-8-9-14(16-13)15-7-4-10-17-15/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOSRNQVNAWROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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